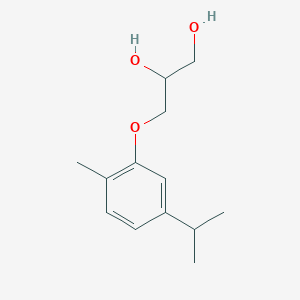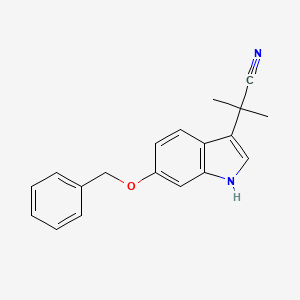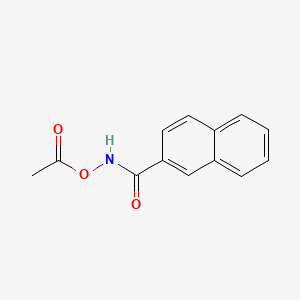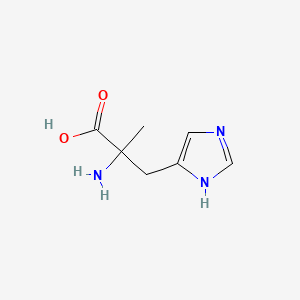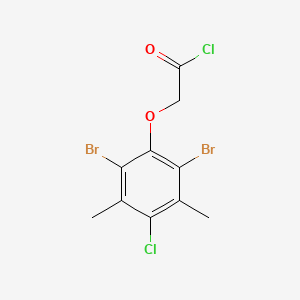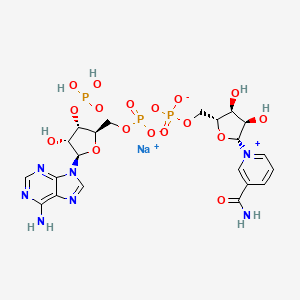
beta-Nicotinamide adenine dinucleotide 3'-phosphate reduced from sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Beta-Nicotinamide adenine dinucleotide 3’-phosphate reduced from sodium salt: is a coenzyme found in all living cells. It plays a crucial role in redox reactions, carrying electrons from one reaction to another. This compound is involved in various metabolic pathways, including lipid and cholesterol biosynthesis, fatty acid chain elongation, and antioxidation mechanisms .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of beta-Nicotinamide adenine dinucleotide 3’-phosphate reduced from sodium salt typically involves the reduction of its oxidized form using specific reducing agents. The reaction conditions often include maintaining a controlled pH and temperature to ensure the stability of the compound .
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation processes using genetically engineered microorganisms. These microorganisms are designed to overproduce the compound, which is then extracted and purified using various chromatographic techniques .
Análisis De Reacciones Químicas
Types of Reactions: Beta-Nicotinamide adenine dinucleotide 3’-phosphate reduced from sodium salt primarily undergoes redox reactions. It acts as an electron donor in these reactions, facilitating the transfer of electrons to various substrates .
Common Reagents and Conditions: Common reagents used in reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled pH and temperature conditions to maintain the stability of the compound .
Major Products: The major products formed from these reactions depend on the specific substrates involved. For example, in lipid biosynthesis, the compound helps in the formation of long-chain fatty acids .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, beta-Nicotinamide adenine dinucleotide 3’-phosphate reduced from sodium salt is used as a reducing agent in various synthetic reactions. It is also employed in enzyme assays to study redox reactions .
Biology: In biological research, this compound is crucial for studying metabolic pathways and cellular respiration. It is used in assays to measure the activity of various enzymes involved in redox reactions .
Medicine: In medicine, beta-Nicotinamide adenine dinucleotide 3’-phosphate reduced from sodium salt is used in diagnostic assays to detect enzyme deficiencies and metabolic disorders. It is also being explored for its potential therapeutic applications in treating oxidative stress-related diseases .
Industry: In the industrial sector, this compound is used in the production of biofuels and bioplastics. It is also employed in the food industry as an antioxidant to preserve the quality of food products .
Mecanismo De Acción
Beta-Nicotinamide adenine dinucleotide 3’-phosphate reduced from sodium salt exerts its effects by acting as an electron donor in redox reactions. It facilitates the transfer of electrons to various substrates, thereby playing a crucial role in metabolic pathways. The molecular targets of this compound include enzymes involved in lipid and cholesterol biosynthesis, fatty acid chain elongation, and antioxidation mechanisms .
Comparación Con Compuestos Similares
- Beta-Nicotinamide adenine dinucleotide phosphate sodium salt
- Beta-Nicotinamide adenine dinucleotide reduced disodium salt hydrate
- Beta-Nicotinamide adenine dinucleotide phosphate reduced tetrasodium salt hydrate
Uniqueness: Beta-Nicotinamide adenine dinucleotide 3’-phosphate reduced from sodium salt is unique due to its specific role in redox reactions and its involvement in various metabolic pathways. Unlike its oxidized form, this compound acts as an electron donor, making it essential for maintaining cellular redox balance .
Propiedades
Fórmula molecular |
C21H27N7NaO17P3 |
|---|---|
Peso molecular |
765.4 g/mol |
Nombre IUPAC |
sodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C21H28N7O17P3.Na/c22-17-12-19(25-7-24-17)28(8-26-12)21-15(31)16(44-46(33,34)35)11(43-21)6-41-48(38,39)45-47(36,37)40-5-10-13(29)14(30)20(42-10)27-3-1-2-9(4-27)18(23)32;/h1-4,7-8,10-11,13-16,20-21,29-31H,5-6H2,(H7-,22,23,24,25,32,33,34,35,36,37,38,39);/q;+1/p-1/t10-,11-,13-,14-,15-,16-,20-,21-;/m1./s1 |
Clave InChI |
XSAHRVGPYKNWEA-QYZPTAICSA-M |
SMILES isomérico |
C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)OP(=O)(O)O)O)O)C(=O)N.[Na+] |
SMILES canónico |
C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)OP(=O)(O)O)O)O)C(=O)N.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




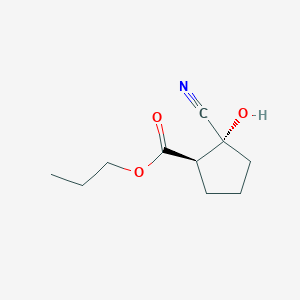

![1-[5-Amino-6-(methylamino)pyridin-2-yl]pyrrolidine-3,4-diol](/img/structure/B13809925.png)


